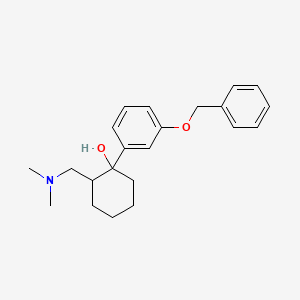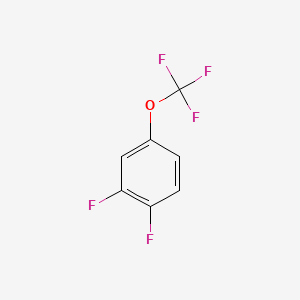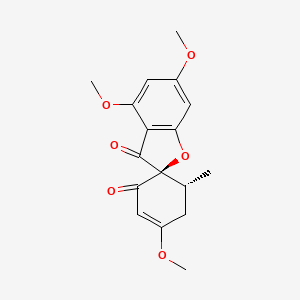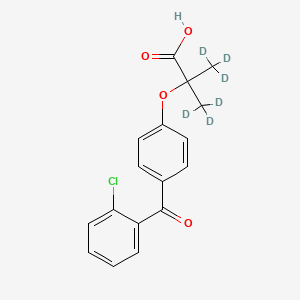
2-Chlor-Fenofibrinsäure-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro Fenofibric Acid-d6 is a labelled building block . It is a deuterium labelled Fenofibric acid . Fenofibric acid, an active metabolite of fenofibrate, is a PPAR activator, with EC50s of 22.4 µM, 1.47 µM, and 1.06 µM for PPARα, PPARγ and PPARδ, respectively .
Synthesis Analysis
A validated bioanalytical method for estimation of fenofibric acid in human EDTA plasma that chromatographically resolves its acyl glucuronide has been developed . An API 3000 mass spectrometer was employed in this method, and fenofibric acid-d6 served as the internal standard .Molecular Structure Analysis
The molecular formula of 2-Chloro Fenofibric Acid-d6 is C17H9D6ClO4 . The molecular weight is 324.79 .Chemical Reactions Analysis
Fenofibric acid with 2-chloro fenofibric acid-d6 (internal standard) was extracted from 100 µL of human plasma by acetonitrile in a single extraction step . Negative mass transitions (m / z) of fenofibric acid and fenofibric acid-d6 were detected in multiple reactions monitoring (MRM) mode at 317.1 → 230.9 and 322.9 → 230.8, respectively .Physical And Chemical Properties Analysis
The molecular weight of 2-Chloro Fenofibric Acid-d6 is 324.79 . The density is 1.3±0.1 g/cm3 . The boiling point is 484.3±30.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Bestimmung von Fenofibrinsäure im menschlichen Plasma
“2-Chlor-Fenofibrinsäure-d6” wird als interner Standard in einer empfindlichen, hochdurchsatzfähigen und wirtschaftlichen Flüssigchromatographiemethode zur Bestimmung von Fenofibrinsäure im menschlichen Plasma verwendet . Diese Methode wurde durch Ultraviolettdetektion und Tandem-Massenspektrometrie entwickelt und validiert und dann in einer pharmakokinetischen Studie angewendet, um die Bioverfügbarkeit von Lipanthyl™ 200 mg MC unter Nahrungs- und Nüchternbedingungen zu untersuchen .
Assay von Fenofibrinsäure in Tabletten-Darreichungsform
Es wurde eine einfache, schnelle, empfindliche, genaue, präzise und reproduzierbare Hochleistungsflüssigchromatographie-Tandem-Massenspektrometermethode entwickelt, um Fenofibrinsäure in Tabletten-Darreichungsformen zu bestimmen . Die LC-MS/MS-Analyse verwendete eine X Bridge Bisphosphonat 2.1*100 mm, 3.5 µm Säule und eine mobile Phase, die aus Acetonitril und Puffer (80:20) bestand . “this compound” wird als interner Standard verwendet, um Fenofibrinsäure zu schätzen .
Wirkmechanismus
Target of Action
The primary target of 2-Chloro Fenofibric Acid-d6, a derivative of Fenofibric Acid, is the Peroxisome Proliferator-Activated Receptor alpha (PPAR-alpha) . PPAR-alpha is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism .
Mode of Action
2-Chloro Fenofibric Acid-d6, like Fenofibric Acid, activates PPAR-alpha . This activation leads to an increase in lipolysis and reduction in apolipoprotein C-III, an inhibitor of lipoprotein lipase activity . The activation of PPAR-alpha also results in increased synthesis of HDL-C (High-Density Lipoprotein Cholesterol) and reduction in VLDL-C (Very Low-Density Lipoprotein Cholesterol) and LDL-C (Low-Density Lipoprotein Cholesterol) .
Biochemical Pathways
The activation of PPAR-alpha by 2-Chloro Fenofibric Acid-d6 affects several biochemical pathways. It leads to the upregulation of genes involved in fatty acid transport, fatty acid binding and activation, and peroxisomal and mitochondrial fatty acid β-oxidation . This results in decreased triglyceride levels and increased HDL-C levels .
Pharmacokinetics
Fenofibric Acid, from which 2-Chloro Fenofibric Acid-d6 is derived, is known for its high hydrophilicity and poor absorption profile . Therefore, prodrugs like Fenofibrate and other conjugated compounds of Fenofibric Acid have been developed for improved solubility, gastrointestinal absorption, and bioavailability . The absorption rate of these compounds is significantly affected by the fat content of ingested food .
Result of Action
The activation of PPAR-alpha by 2-Chloro Fenofibric Acid-d6 leads to a decrease in elevated low-density lipoprotein cholesterol, total cholesterol, triglycerides, and apolipoprotein B, while increasing high-density lipoprotein cholesterol . This helps in the management of conditions like severe hypertriglyceridemia, primary hypercholesterolemia, or mixed dyslipidemia .
Action Environment
The action of 2-Chloro Fenofibric Acid-d6, like other class II drugs from the Biopharmaceutics Classification System (BCS), is influenced by environmental factors such as the fat content of ingested food . The absorption rate and consequently the pharmacokinetic parameters of these compounds vary under different food conditions . For instance, a dramatic decrease in Cmax and AUC0-72 were observed for Lipanthyl™ MC under fasting conditions with more variable inter-subject measurements comparing to the fed state .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[4-(2-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-12-9-7-11(8-10-12)15(19)13-5-3-4-6-14(13)18/h3-10H,1-2H3,(H,20,21)/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLZAXXVHHHGDU-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the role of 2-Chloro Fenofibric Acid-d6 in the research presented and how is it used?
A1: 2-Chloro Fenofibric Acid-d6 serves as an internal standard in the analytical methods described for quantifying Fenofibric Acid in human plasma []. This means it is added in a known concentration to the plasma samples before analysis. By comparing the signal from Fenofibric Acid to the signal from the known amount of 2-Chloro Fenofibric Acid-d6, researchers can accurately determine the concentration of Fenofibric Acid in the samples. This is particularly useful for LC-MS/MS analysis, where signal intensity can be influenced by various factors, and using an internal standard improves the accuracy and reliability of the quantification.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-({[(2E)-3-Chloroprop-2-en-1-yl]oxy}amino)propylidene]-5-(prop-2-en-1-yl)cyclohexane-1,3-dione](/img/structure/B585002.png)
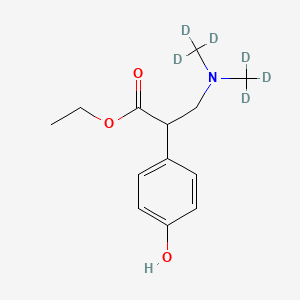

![2-[1-({[(2Z)-3-Chloroprop-2-en-1-yl]oxy}amino)propylidene]-5-(prop-2-en-1-yl)cyclohexane-1,3-dione](/img/structure/B585006.png)

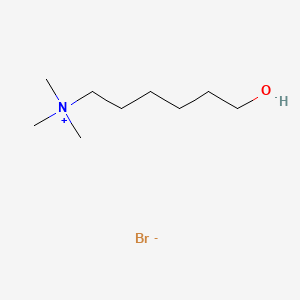
![6-Isopropyl-3-methyl-4,6-dihydrofuro[3,4-c]isoxazole](/img/structure/B585015.png)
